3,4-Diethoxyphenethylamine
Overview
Description
3,4-Diethoxyphenethylamine is an organic compound belonging to the phenethylamine class It is structurally characterized by the presence of two ethoxy groups attached to the benzene ring at the 3 and 4 positions, and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxyphenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde.
Etherification: The hydroxyl groups are converted to ethoxy groups using ethyl iodide in the presence of a base such as potassium carbonate.
Reduction: The resulting 3,4-diethoxybenzaldehyde is then reduced to this compound using a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process typically includes:
Bulk Etherification: Large-scale etherification using ethyl iodide and a suitable base.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Various substituted phenethylamines.
Scientific Research Applications
3,4-Diethoxyphenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diethoxyphenethylamine involves its interaction with various molecular targets:
Neurotransmitter Systems: It may act on neurotransmitter receptors or influence the release of neurotransmitters.
Enzymatic Pathways: It can inhibit or activate specific enzymes involved in metabolic pathways.
Cellular Pathways: It may modulate cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
3,4-Diethoxyphenethylamine can be compared with other similar compounds such as:
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-Trimethoxyphenethylamine: Contains an additional methoxy group at the 5 position.
Mescaline: A well-known psychoactive compound with three methoxy groups on the benzene ring.
Uniqueness:
Ethoxy Groups: The presence of ethoxy groups instead of methoxy groups can influence the compound’s reactivity and interaction with biological systems.
Applications: Its unique structure may offer distinct advantages in specific applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUNXJAJHCCMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61381-04-2 | |
Record name | 3,4-Diethoxybenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61381-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diethoxyphenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061381042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-diethoxyphenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.